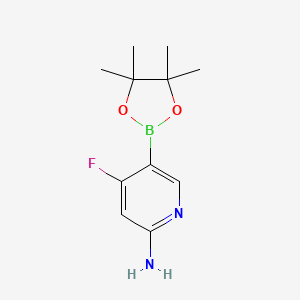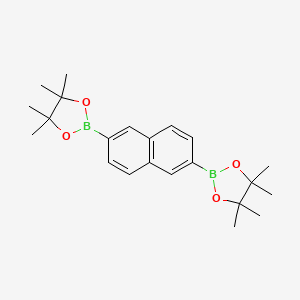
8-Chloro-2,3-dimethylquinolin-4-ol
Descripción general
Descripción
Synthesis Analysis
There are several methods for the synthesis of 8-chloro-2,3-dimethylquinolin-4-ol, including the reaction of 2-amino-4,5-dimethylquinoline with thionyl chloride, the condensation of 2,3-dimethylquinoxaline with 2-chloro-1,3-dimethylimidazolinium chloride, and by using 8-chloroquinoline-2-carbaldehyde with ammonium acetate in the presence of acetic acid.Molecular Structure Analysis
The molecular formula of this compound is C11H10ClNO . The molecular weight is 207.66 g/mol .Chemical Reactions Analysis
This compound is a versatile compound used in various applications, including drug discovery, synthesis of organic compounds, and probing biological systems.Aplicaciones Científicas De Investigación
1. Molecular Structure and Binding Characteristics
- Heteromeric Double Helix Formation : 8-Chloroquinoline oligoamides demonstrate the capability to form double helical dimers both in solution and solid state, and can undergo cross-hybridization with analogous 8-fluoroquinoline oligoamides. The handedness of these helices can be controlled through chiral residues (Gan et al., 2010).
2. Antitumor Applications
- Synthesis for Antitumor Activity : Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including 8-chloro derivatives, have been synthesized as potential antitumor agents. Among these, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline exhibits significant activity against certain murine leukemias (Lin & Loo, 1978).
3. Antibacterial Applications
- Antibacterial Activity of Derivatives : New 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives, including 8-chloro variants, have been synthesized and show promising activity against Mycobacterium smegmatis (Kayirere et al., 1998).
4. Corrosion Inhibition
- Anti-Corrosion Applications : 8-Hydroxyquinoline derivatives, including chloro-substituted ones, have demonstrated efficacy as corrosion inhibitors for mild steel in acidic mediums. Their effectiveness has been evaluated through various experimental and computational studies (Douche et al., 2020).
5. Optical and Electronic Applications
- Optical and Electronic Properties : Studies on 8-hydroxyquinoline derivatives, including chloro-substituted ones, have explored their optical and electronic spectra for potential applications in areas like OLEDs and analytical chemistry. This includes investigations into the effects of substituents on optical properties and electronic spectra (Duvenhage et al., 2015).
Mecanismo De Acción
- The close proximity of the hydroxyl group (attached to position 8) to the heterocyclic nitrogen makes 8-HQ a good monoprotic bidentate chelating agent. It can form complexes with various metal ions, including Cu²⁺, Zn²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺, Fe³⁺, and Al³⁺ .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
8-chloro-2,3-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXKTFUXPMJFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297532 | |
| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-48-1 | |
| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)



![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)


![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)


